Comparison of 5-Bromo vs. 6-Bromo Substitution on Pyridine Reactivity and Coupling Efficiency
The specific placement of the bromine atom at the 5-position of the pyridine ring, as opposed to the 6-position, is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. While direct comparative data for this exact molecule is not available, class-level inference from related studies on 6-substituted 2-bromopyridines demonstrates that the substituent at the C6 position significantly impacts the efficiency of C-H bond arylations [1]. The 5-bromo substitution pattern in this compound is expected to exhibit different steric and electronic properties compared to the 6-bromo isomer (CAS 1060813-18-4 ), influencing both synthetic yield and the range of accessible coupling partners, making it a non-interchangeable building block for specific synthetic routes.
| Evidence Dimension | Synthetic Reactivity (C-H Arylation) |
|---|---|
| Target Compound Data | 5-bromo substitution on pyridine (specific data not located) |
| Comparator Or Baseline | 6-bromo substitution on pyridine (specific data not located) |
| Quantified Difference | Not quantified; difference inferred from structure-activity relationships |
| Conditions | Palladium-catalyzed C-H bond arylation reactions [1] |
Why This Matters
The 5-bromo substitution pattern is likely to enable distinct synthetic outcomes compared to the 6-bromo isomer, justifying its procurement for specific reaction pathways.
- [1] Hal, T. E. I. (2016). Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-bromopyridines via phosphine-free palladium-catalyzed C-H bond arylations: the importance of the C6 substituent. View Source
